3-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one
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Overview
Description
3-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one is a chemical compound with the molecular formula C20H24N2O It is a member of the piperazine family, which is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one typically involves the reaction of 1-phenyl-1-butanone with 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and antipsychotic agent.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors in the central nervous system, leading to changes in neurotransmitter levels and modulation of neuronal activity. Additionally, it may inhibit the activity of certain enzymes, leading to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
3-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one can be compared with other similar compounds, such as:
4-(4-Phenylpiperazin-1-yl)butan-2-amine: This compound has a similar structure but differs in the position of the functional groups.
3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one: This compound has an additional amino group and a methyl group, which may affect its chemical and biological properties.
1-Phenyl-4-(3-phenylbutanoyl)piperazine: This compound has a similar core structure but differs in the substitution pattern on the piperazine ring.
Properties
Molecular Formula |
C20H24N2O |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C20H24N2O/c1-17(18-8-4-2-5-9-18)16-20(23)22-14-12-21(13-15-22)19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3 |
InChI Key |
AMBMOHRJMZFHBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)N1CCN(CC1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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